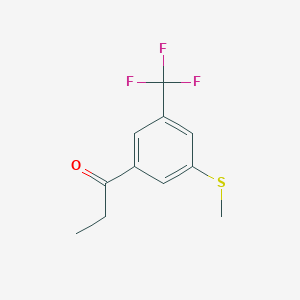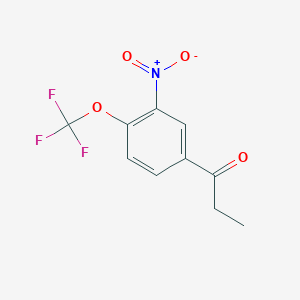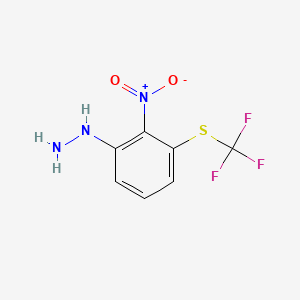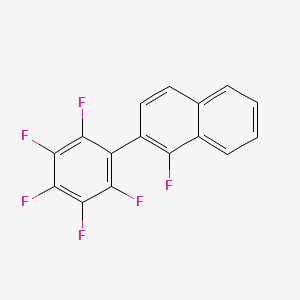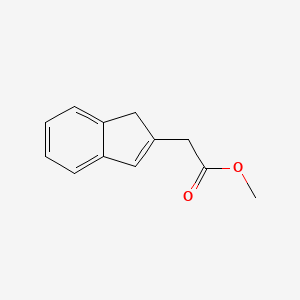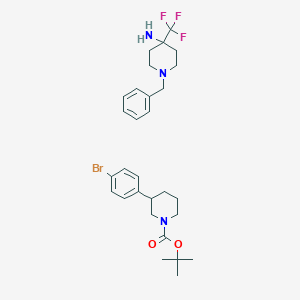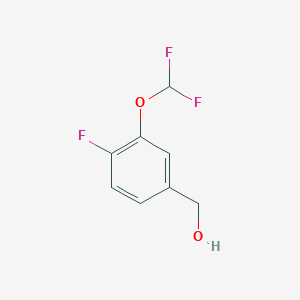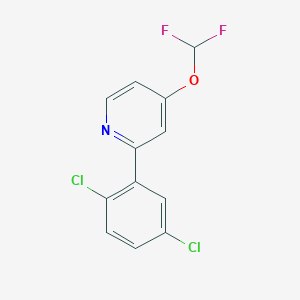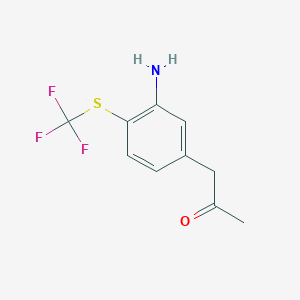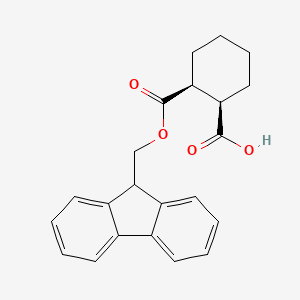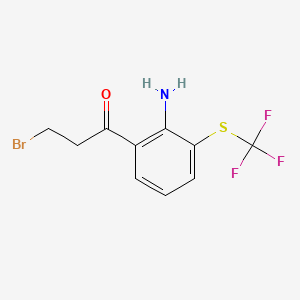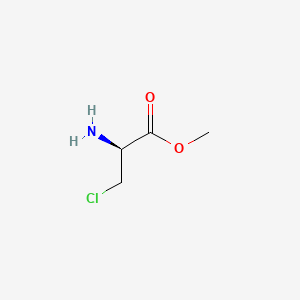
3-chloro-D-alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-D-alanine methyl ester is a chemical compound with the molecular formula C4H8ClNO2·HCl. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-D-alanine methyl ester can be synthesized through various methods. One common method involves the reaction of D-serine with methanol in the presence of trimethylchlorosilane at room temperature . Another method includes the use of sulfur oxychloride and serine, followed by heating and thermal insulation . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-D-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methanol, trimethylchlorosilane, sulfur oxychloride, and various nucleophiles . Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound results in pyruvate and ammonium chloride .
Scientific Research Applications
3-Chloro-D-alanine methyl ester has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides.
Antibiotic Production: Serves as an intermediate in the preparation of antibiotics such as D-Cycloserine, which inhibits cell wall biosynthesis in bacteria.
Biological Studies: Utilized in studies involving enzyme catalysis and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-chloro-D-alanine methyl ester involves its interaction with specific enzymes and metabolic pathways. For instance, the compound is hydrolyzed by 3-chloro-D-alanine dehydrochlorinase, leading to the formation of pyruvate and ammonium chloride
Comparison with Similar Compounds
3-Chloro-D-alanine methyl ester can be compared with other similar compounds, such as:
D-Alanine methyl ester hydrochloride: Similar in structure but lacks the chlorine atom.
L-Alanine methyl ester hydrochloride: The L-isomer of alanine methyl ester.
D-Phenylalanine methyl ester hydrochloride: Contains a phenyl group instead of a chlorine atom.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Properties
CAS No. |
327064-64-2 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-chloropropanoate |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |
InChI Key |
KHUDJGGFFNDILT-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCl)N |
Canonical SMILES |
COC(=O)C(CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


